Boc-Lys(Fmoc)-OH, also known as N-alpha-(tert-butyloxycarbonyl)-L-lysine-(9-fluorenylmethoxycarbonyl)-OH, is a key building block employed in the solid-phase peptide synthesis (SPPS) technique [, ]. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids.
Boc-Lys(Fmoc)-OH possesses two protecting groups:
The selective removal (deprotection) of these groups allows for the controlled formation of peptide bonds between Boc-Lys(Fmoc)-OH and other amino acid building blocks, ultimately leading to the desired peptide sequence.
The Boc group in Boc-Lys(Fmoc)-OH is typically removed using a mild acidic solution, while the Fmoc group can be selectively cleaved using piperidine, a basic solution []. This orthogonal deprotection strategy enables the stepwise assembly of peptides with precise control over the order of amino acid incorporation.
Boc-Lys(Fmoc)-OH finds applications in various scientific research fields, including:
Boc-Lys(Fmoc)-OH, also known as N-ε-tert-butyloxycarbonyl-L-lysine(fluorenylmethoxycarbonyl)-OH, is a synthetic building block used in peptide synthesis []. It originates from the field of organic chemistry and plays a crucial role in the development of new drugs, enzymes, and other functional molecules in scientific research [].
The molecule consists of three key functional groups attached to a central lysine (Lys) amino acid backbone (Figure 1):
Molecular structure of Boc-Lys(Fmoc)-OH
A crucial reaction in peptide synthesis is the removal of the Fmoc group to allow coupling with another amino acid building block. This is achieved by treatment with a mild base like piperidine in DMF, which selectively cleaves the Fmoc group, revealing the free carboxylic acid ready for peptide bond formation [].
The deprotected Boc-Lys(Fmoc)-OH can react with another amino acid building block with a free amine group, forming a peptide bond. This process is repeated iteratively to create peptides of desired sequence [].
Under harsh acidic or basic conditions, Boc-Lys(Fmoc)-OH can undergo hydrolysis, breaking down into its constituent parts (L-lysine, Boc anhydride, and Fmoc alcohol).
Boc-Lys(Fmoc)-OH itself does not have a specific mechanism of action. It functions as a protected amino acid building block specifically designed for solid-phase peptide synthesis (SPPS) []. During SPPS, the Boc group ensures the ε-amino group of lysine remains unreactive while the Fmoc group safeguards the C-terminus. The sequential deprotection and coupling reactions with other amino acid building blocks ultimately lead to the formation of the desired peptide sequence.
Boc-Lys(Fmoc)-OH may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is recommended to handle the compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].